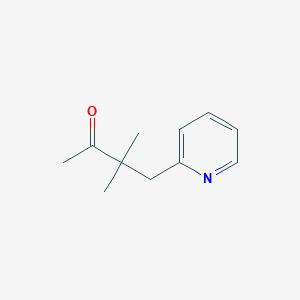
3,3-Dimethyl-4-(pyridin-2-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-(pyridin-2-yl)butan-2-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a butanone structure with two methyl groups at the third carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(pyridin-2-yl)butan-2-one typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. The process includes addition, oximization, and esterification reactions, which are carried out under moderate reaction conditions to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,3-Dimethyl-4-(pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxime Esters: Formed through the reaction with hydroxylamine hydrochloride.
Alcohols: Resulting from the reduction of the ketone group.
Substituted Pyridines: Produced through various substitution reactions
科学研究应用
3,3-Dimethyl-4-(pyridin-2-yl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal activity against plant pathogens.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 3,3-Dimethyl-4-(pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal mycelium by interfering with essential biochemical processes within the fungal cells .
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Another pyridine derivative with similar structural features.
4-(Pyridin-2-yl)butan-2-one: Lacks the additional methyl groups at the third carbon.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a triazole ring instead of a pyridine ring
Uniqueness
3,3-Dimethyl-4-(pyridin-2-yl)butan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form oxime esters and its antifungal activity are notable features that distinguish it from other similar compounds .
属性
CAS 编号 |
88356-07-4 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-9(13)11(2,3)8-10-6-4-5-7-12-10/h4-7H,8H2,1-3H3 |
InChI 键 |
LODAKJCDOZQXOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C)CC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
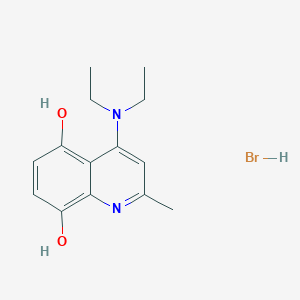
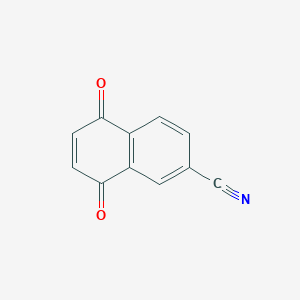
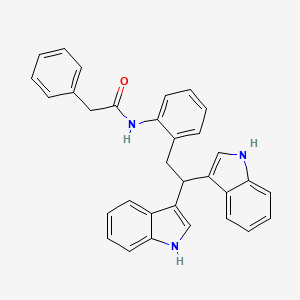
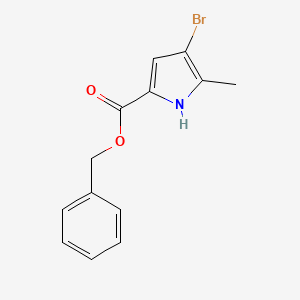
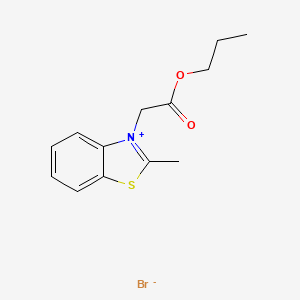
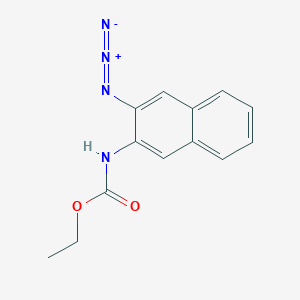
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
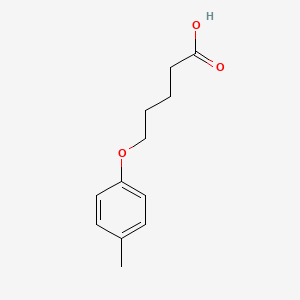
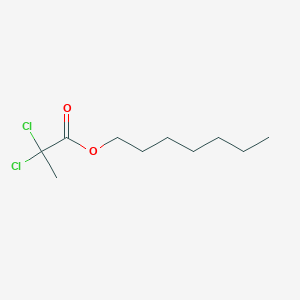
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
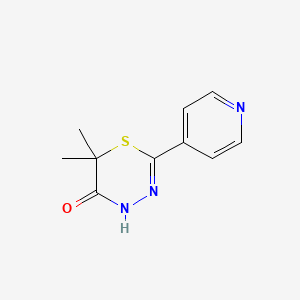
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
